molecular formula C26H26N4OS2 B12005955 N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide CAS No. 539808-53-2

N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B12005955
CAS No.: 539808-53-2
M. Wt: 474.6 g/mol
InChI Key: FSQLFGCPDTTYDV-UHFFFAOYSA-N
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Description

The core structure consists of a 1,2,4-triazole ring substituted at the 4-position with a phenyl group and at the 5-position with a [(4-methylphenyl)sulfanyl]methyl moiety. The acetamide side chain is linked via a sulfanyl group to the triazole ring, terminating in an N-(2,6-dimethylphenyl) group.

Key structural features include:

  • Triazole core: Provides a rigid scaffold for substituent positioning.
  • [(4-Methylphenyl)sulfanyl]methyl group: Enhances lipophilicity and may influence electronic properties.
  • N-(2,6-Dimethylphenyl)acetamide: A common pharmacophore in enzyme inhibitors, often associated with target selectivity.

Properties

CAS No.

539808-53-2

Molecular Formula

C26H26N4OS2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4OS2/c1-18-12-14-22(15-13-18)32-16-23-28-29-26(30(23)21-10-5-4-6-11-21)33-17-24(31)27-25-19(2)8-7-9-20(25)3/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

FSQLFGCPDTTYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and various alkylating agents. Reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove specific functional groups or to alter its oxidation state using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The 4-ethoxy substituent in the pyridinyl variant () introduces polarity, which may improve solubility but reduce membrane permeability .
  • The allyl group in ’s compound reduces molecular weight (MW = ~463 g/mol vs.

Electronic Effects

  • The thiophene group () could stabilize charge-transfer interactions via sulfur’s lone pairs, while the pyridine in introduces a basic nitrogen, altering pH-dependent solubility .
  • The 3,4-dimethoxyphenyl group () enhances electron-donating capacity, which might influence binding to redox-sensitive targets .

Metabolic Stability

  • Sulfanyl linkages in the target compound and its analogs resist enzymatic hydrolysis compared to ester or amide bonds. However, the allyl group () may introduce a site for oxidative metabolism .

Biological Activity

N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological activity, particularly focusing on its anticancer properties.

  • Molecular Formula : C25H24N4OS
  • Molecular Weight : 428.55 g/mol
  • CAS Number : 482640-24-4
  • Structural Features : The compound contains a triazole ring and sulfanyl groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors like substituted phenyls.
  • Sulfanylation : Introducing sulfanyl groups through nucleophilic substitution reactions.
  • Acetamide Formation : Finalizing with amidation reactions to form the acetamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of triazole compounds, including this compound.

  • Cell Line Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated significant cytotoxic effects.
    • IC50 Values : The compound exhibited an IC50 value in the range of 10–20 µg/mL for HepG2 cells, indicating moderate potency compared to known anticancer agents .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Substituent PositionEffect on Activity
Ortho PositionEnhances activity due to electron-donating effects
Para PositionGenerally lower activity; electron-withdrawing groups reduce potency

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives with electron-donating groups showed improved anticancer activity against HepG2 cells .
  • Combination Therapies : Research indicated that combining this compound with other chemotherapeutics enhanced overall efficacy and reduced resistance in cancer cells .

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